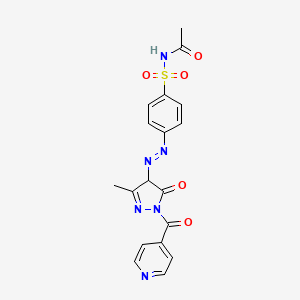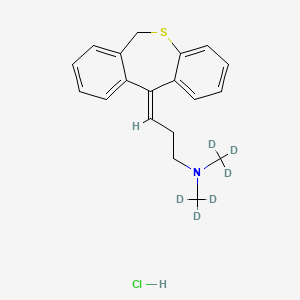
Diethyl 2,3-difluorofumarate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2,3-difluorofumarate is an organic compound with the molecular formula C8H10F2O4 It is a diester of fumaric acid, where two fluorine atoms are substituted at the 2 and 3 positions of the fumarate backbone
准备方法
Synthetic Routes and Reaction Conditions: Diethyl 2,3-difluorofumarate can be synthesized through the esterification of 2,3-difluorofumaric acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, would be essential to obtain high-purity product suitable for industrial applications.
化学反应分析
Types of Reactions: Diethyl 2,3-difluorofumarate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The double bond in the fumarate backbone can be reduced to form diethyl 2,3-difluorosuccinate.
Hydrolysis: The ester groups can be hydrolyzed to yield 2,3-difluorofumaric acid.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution: Products depend on the nucleophile used.
Reduction: Diethyl 2,3-difluorosuccinate.
Hydrolysis: 2,3-difluorofumaric acid.
科学研究应用
Diethyl 2,3-difluorofumarate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce fluorinated moieties into target molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving fumarate derivatives.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated analogs of biologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
作用机制
The mechanism by which diethyl 2,3-difluorofumarate exerts its effects is primarily through its interaction with biological molecules. The fluorine atoms can form strong hydrogen bonds and alter the electronic properties of the molecule, affecting its reactivity and interactions with enzymes and receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on the context of its use .
相似化合物的比较
Dimethyl fumarate: Another ester of fumaric acid, used in the treatment of multiple sclerosis and psoriasis.
Diethyl fumarate: Lacks the fluorine atoms, making it less reactive in certain contexts.
Diethyl maleate: The cis-isomer of diethyl fumarate, with different chemical properties and reactivity.
Uniqueness: Diethyl 2,3-difluorofumarate is unique due to the presence of fluorine atoms, which significantly alter its chemical and biological properties compared to non-fluorinated analogs. The fluorine atoms enhance the compound’s stability, lipophilicity, and ability to participate in specific biochemical interactions, making it a valuable tool in research and industrial applications .
属性
分子式 |
C8H10F2O4 |
|---|---|
分子量 |
208.16 g/mol |
IUPAC 名称 |
diethyl (E)-2,3-difluorobut-2-enedioate |
InChI |
InChI=1S/C8H10F2O4/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h3-4H2,1-2H3/b6-5+ |
InChI 键 |
PBYMHUNMKVHXHO-AATRIKPKSA-N |
手性 SMILES |
CCOC(=O)/C(=C(/C(=O)OCC)\F)/F |
规范 SMILES |
CCOC(=O)C(=C(C(=O)OCC)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-(Hydroxymethyl)-1-(3-methylbut-2-enyl)-3,7-dioxatricyclo[4.2.0.02,4]octan-8-one](/img/structure/B12302913.png)
![5-[2-(Furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-4a,6,7,8-tetrahydronaphthalene-1-carboxylic acid](/img/structure/B12302923.png)
![1-[1-Hydroxy-3-methyl-6,8-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalen-2-yl]ethanone](/img/structure/B12302932.png)

![4,6-Dimethyl-[1,3,5]triazin-2-ol](/img/structure/B12302946.png)

![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;2,3,4,5-tetrahydroxy-6-oxohexanoic acid](/img/structure/B12302959.png)
![[8-[2-(3-Methylbutanoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] 3-methylbutanoate](/img/structure/B12302962.png)

